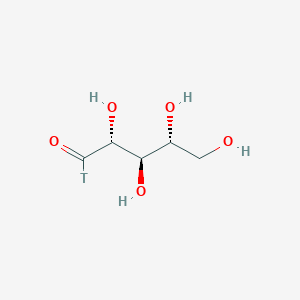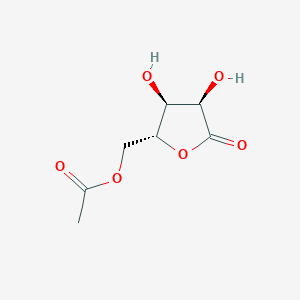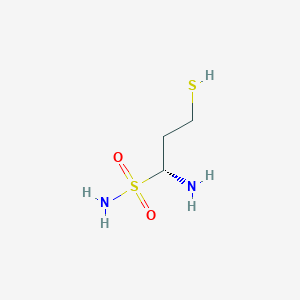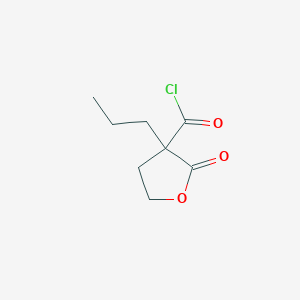
D-Ribose-1-3H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-1-3H is a radiolabeled form of D-ribose, a naturally occurring monosaccharide. It is commonly used in biochemical and physiological research due to its ability to trace metabolic pathways and study cellular processes. The radiolabeling with tritium (3H) allows for the detection and quantification of D-ribose in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions: D-Ribose-1-3H can be synthesized through the radiolabeling of D-ribose. The process typically involves the incorporation of tritium into the ribose molecule. One common method is the catalytic reduction of D-ribose in the presence of tritium gas. The reaction conditions include a suitable catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of tritium into the ribose molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the radiolabeled compound meets the required standards for research applications. The production is carried out under strict regulatory guidelines to ensure safety and quality .
化学反応の分析
Types of Reactions: D-Ribose-1-3H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-ribose in biological systems.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ribonic acid, while reduction can yield ribitol .
科学的研究の応用
D-Ribose-1-3H has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of ribose, including its role in the synthesis of nucleotides and nucleic acids.
Biology: this compound is employed in tracing metabolic pathways, understanding cellular energy production, and investigating the role of ribose in various biological processes.
Medicine: The compound is used in medical research to study the effects of ribose supplementation on conditions such as congestive heart failure and diabetes.
作用機序
The mechanism of action of D-Ribose-1-3H involves its incorporation into metabolic pathways where it plays a crucial role in the synthesis of adenosine triphosphate (ATP). D-Ribose is a key component in the pentose phosphate pathway, which is essential for the production of nucleotides and nucleic acids. The radiolabeled form allows researchers to trace the movement and utilization of ribose within cells, providing insights into its metabolic functions and interactions .
類似化合物との比較
D-Glucose-1-3H: Another radiolabeled sugar used in metabolic studies.
D-Mannose-1-3H: Used to study glycosylation processes and carbohydrate metabolism.
D-Galactose-1-3H: Employed in research on galactose metabolism and related disorders.
Uniqueness of D-Ribose-1-3H: this compound is unique due to its specific role in the synthesis of ATP and nucleotides. Unlike other sugars, ribose is directly involved in the formation of the backbone of RNA and DNA, making it a critical component in genetic and cellular functions. The radiolabeled form provides a powerful tool for studying these processes in detail, offering insights that are not possible with non-labeled compounds .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC名 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-1-tritiopentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1T |
InChIキー |
PYMYPHUHKUWMLA-RHTJZAGISA-N |
異性体SMILES |
[3H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)



![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
